molecular formula C18H17FN2O2S2 B2455358 {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone CAS No. 338795-01-0

{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone

Cat. No.: B2455358
CAS No.: 338795-01-0
M. Wt: 376.46
InChI Key: DLOZIFBFLKWVHY-UHFFFAOYSA-N
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Description

The compound {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone is a complex organic molecule that features a combination of fluorobenzyl, sulfanyl, imidazolyl, and phenyl sulfone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzyl position with a fluorobenzyl thiol.

    Attachment of the Phenyl Sulfone Group: This can be achieved through a sulfonylation reaction, where a phenyl sulfonyl chloride reacts with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Antibacterial Activity: Sulfone derivatives have shown activity against various bacterial strains.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol
  • {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl ether

Uniqueness

The presence of both the fluorobenzyl and phenyl sulfone groups in {2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it distinct from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-21-16(13-25(22,23)17-5-3-2-4-6-17)11-20-18(21)24-12-14-7-9-15(19)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOZIFBFLKWVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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